

# Technical Guide: Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 103500-22-7)

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## Compound of Interest

	Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Compound Name:	Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Cat. No.:	B169170

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## Introduction

**Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate** is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a cyclopropyl ring and a carbamate functional group, makes it a valuable building block for the synthesis of complex molecules, including anticancer agents.<sup>[1]</sup> The carbamate moiety is a recognized pharmacophore in numerous therapeutic agents, contributing to their chemical stability and ability to modulate interactions with biological targets. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate**.

## Physicochemical Properties

A summary of the known physical and chemical properties of **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate** is presented in the table below.

Property	Value	Reference
CAS Number	103500-22-7	<a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	221.25 g/mol	<a href="#">[2]</a>
Appearance	Solid	-
Purity	≥97%	<a href="#">[3]</a>
Storage Temperature	Room Temperature	<a href="#">[2]</a>

## Spectroscopic Data

While specific spectral data for **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate** is not readily available in the public domain, the following table provides expected characteristic peaks based on the analysis of its structural analogue, benzyl carbamate, and general principles of spectroscopy.

Technique	Expected Peaks/Signals
<sup>1</sup> H NMR	δ ~ 0.8-1.2 ppm (cyclopropyl protons), δ ~ 3.5-4.0 ppm (hydroxymethyl protons), δ ~ 5.1 ppm (benzyl CH <sub>2</sub> ), δ ~ 7.3-7.4 ppm (aromatic protons)
<sup>13</sup> C NMR	δ ~ 15-25 ppm (cyclopropyl carbons), δ ~ 60-65 ppm (hydroxymethyl carbon), δ ~ 67 ppm (benzyl CH <sub>2</sub> ), δ ~ 128-136 ppm (aromatic carbons), δ ~ 156 ppm (carbamate carbonyl)
FT-IR (cm <sup>-1</sup> )	~3400 cm <sup>-1</sup> (O-H stretch), ~3300 cm <sup>-1</sup> (N-H stretch), ~1700 cm <sup>-1</sup> (C=O stretch, carbamate)
Mass Spectrometry	Expected [M+H] <sup>+</sup> at m/z 222.11

## Synthesis

A plausible and efficient synthetic route to **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate** involves a two-step process starting from 1-aminocyclopropane-1-carboxylic acid. The first step is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid to a primary alcohol.

## Experimental Protocol

### Step 1: Synthesis of 1-(((Benzyl)oxycarbonyl)amino)cyclopropane-1-carboxylic acid

- To a solution of 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- After the reaction is complete (monitored by TLC), acidify the mixture with 1M HCl to pH 2-3.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

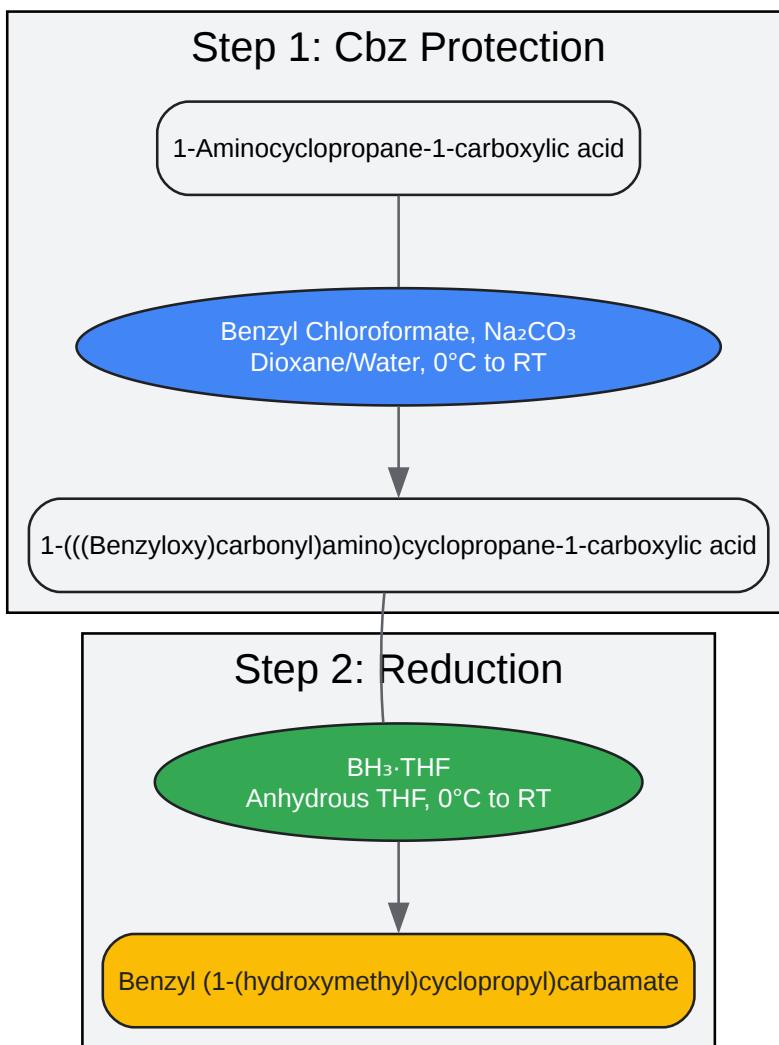
### Step 2: Synthesis of **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate**

- Dissolve 1-(((benzyloxycarbonyl)amino)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of borane-tetrahydrofuran complex ( $\text{BH}_3 \cdot \text{THF}$ ) (1.5-2.0 eq) dropwise.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by TLC.
- Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0 °C.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to obtain **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate**.

## Synthetic Workflow Diagram

## Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate



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Caption: Synthetic pathway for **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate**.

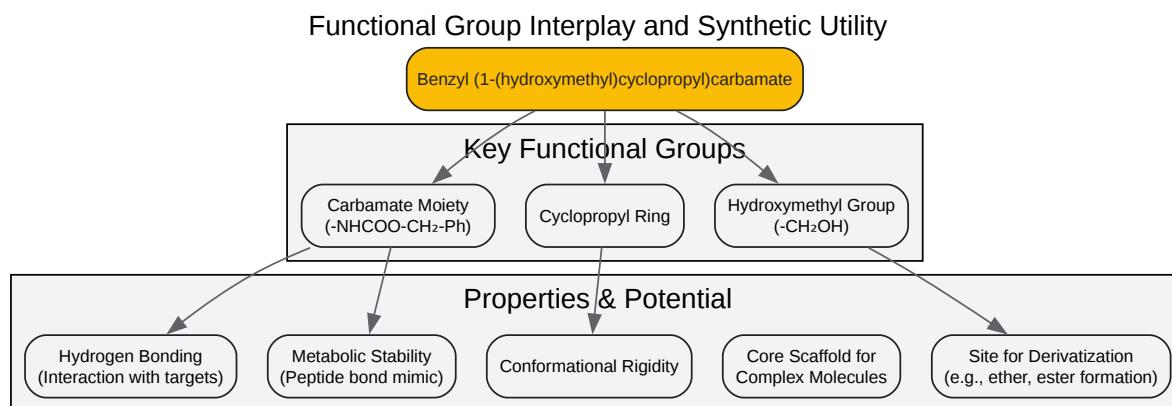
## Applications in Drug Development

**Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel anticancer therapies.<sup>[1]</sup> The carbamate functional group is a common feature in many biologically active molecules, often acting as a stable mimic of a peptide bond or participating in key hydrogen bonding interactions with target proteins.

While the specific biological targets of **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate** are not extensively documented, compounds with similar structural motifs have been investigated for a range of activities, including enzyme inhibition. The unique conformational constraints imposed by the cyclopropyl ring can be exploited to design molecules with high specificity for their biological targets.

## Logical Relationship of Functional Groups and Potential Biological Activity

The chemical structure of **Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate** suggests several avenues for its utility in drug design. The interplay between its key functional groups is central to its role as a versatile synthetic building block.



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Caption: Key functional groups and their contribution to synthetic utility.

## Conclusion

**Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate** is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward, albeit inferred, synthesis and the presence of versatile functional groups make

it an attractive starting material for the creation of diverse molecular libraries. Further investigation into its specific biological activities and mechanisms of action is warranted to fully exploit its potential in the development of novel therapeutics.

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## References

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